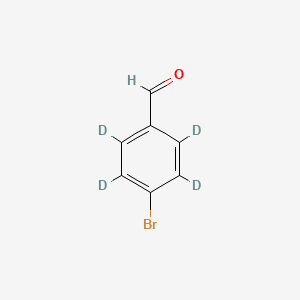
4-Bromobenz-2,3,5,6-d4-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenz-2,3,5,6-d4-aldehyde is a deuterium-labeled aromatic aldehyde. It is an isotope analogue of 4-Bromobenzaldehyde, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenz-2,3,5,6-d4-aldehyde typically involves the bromination of deuterated benzaldehyde. One common method is the selective oxidation of 4-Bromobenzyl alcohol using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenz-2,3,5,6-d4-aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to 4-Bromobenzoic acid.
Reduction: Formation of 4-Bromobenzyl alcohol.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange using lithium halides in polar solvents.
Major Products:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Various halogenated benzaldehydes.
Scientific Research Applications
4-Bromobenz-2,3,5,6-d4-aldehyde is widely used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromobenz-2,3,5,6-d4-aldehyde involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic compounds. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of the labeled atoms within biological systems.
Comparison with Similar Compounds
4-Bromobenz-2,3,5,6-d4-aldehyde is unique due to its deuterium labeling, which distinguishes it from other bromobenzaldehydes. Similar compounds include:
4-Bromobenzaldehyde: The non-deuterated analogue.
4-Nitrobenzaldehyde-2,3,5,6-d4: Another deuterium-labeled aromatic aldehyde.
4-Hydroxybenzaldehyde-2,3,5,6-d4: A deuterium-labeled aldehyde with a hydroxyl group.
These compounds share similar chemical properties but differ in their specific functional groups and isotopic labeling, which influence their reactivity and applications .
Properties
Molecular Formula |
C7H5BrO |
|---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzaldehyde |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |
InChI Key |
ZRYZBQLXDKPBDU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)




